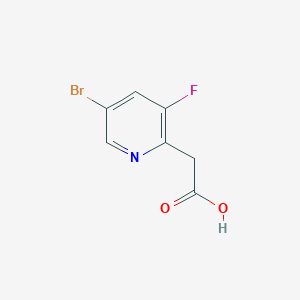
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents on the pyridine ring
準備方法
The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridineacetic acid with bromine and fluorine reagents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the design of new pharmaceuticals with improved efficacy and reduced side effects. The presence of bromine and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems and disrupt specific pathways.
作用機序
The mechanism of action of 2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can influence the binding affinity and selectivity of the compound for its target.
For example, in enzyme inhibition, the compound may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. In receptor modulation, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s signaling pathway.
類似化合物との比較
2-(5-Bromo-3-fluoropyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(3-Bromo-5-fluoropyridin-2-yl)acetic acid: This compound has the bromine and fluorine substituents in different positions on the pyridine ring, which can affect its chemical reactivity and biological activity.
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid: Another positional isomer with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers.
特性
分子式 |
C7H5BrFNO2 |
|---|---|
分子量 |
234.02 g/mol |
IUPAC名 |
2-(5-bromo-3-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChIキー |
DMXWVAZWKWWVRP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


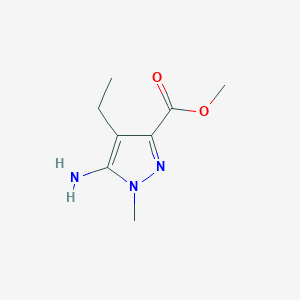
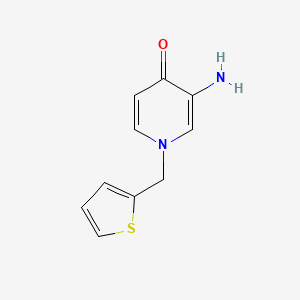
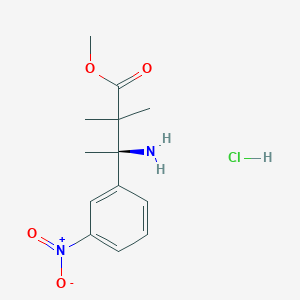
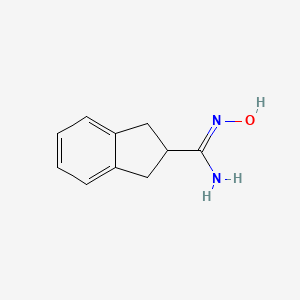


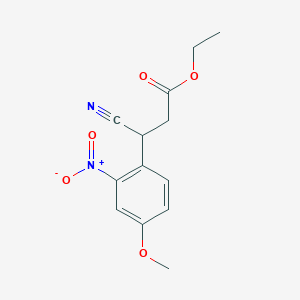

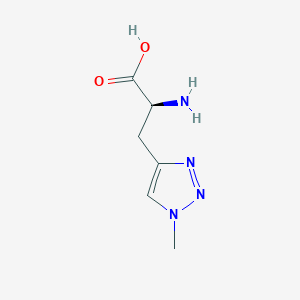
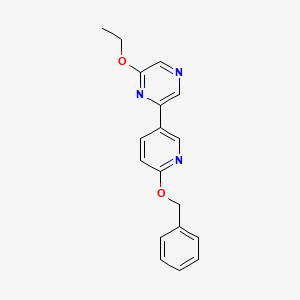
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
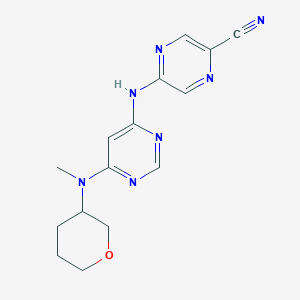
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)

